![molecular formula C25H30N4O5 B1229515 2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1229515.png)
2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid
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Overview
Description
2-(4-ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Singleton et al. (2019) detailed the synthesis of novel pyrazolo[1,5-a]pyrimidines, revealing a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. This compound series, including derivatives similar to the specified chemical structure, demonstrated antimitotic activities against breast and ovarian cancer cell lines. The study emphasizes the potential of these compounds in cancer treatment due to their unique selectivity profile against protein kinases (Singleton et al., 2019).
Chemistry and Reaction Mechanisms
Chimichi et al. (1996) explored the chemistry of substituted pyrazolo[1,5-a]pyrimidines. They focused on the reaction mechanisms and structural elucidation of these compounds through NMR spectroscopy and X-ray diffraction, providing valuable insights into the behavior and potential applications of these compounds in various scientific domains (Chimichi et al., 1996).
X-ray Powder Diffraction Data
Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally related to 2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid. This study contributes to the understanding of the crystal structure and purity of these compounds, which is essential for their application in scientific research (Wang et al., 2017).
Synthesis Techniques and Biological Activity
A study by Kumar and Joshi (2007) on the synthesis of benzodiazepine derivatives, including compounds with a core structure similar to the specified chemical, highlights its relevance in developing pharmaceuticals. They assessed the antimicrobial, antifungal, and anthelmintic activities of these compounds, suggesting a broad range of potential biological applications (Kumar & Joshi, 2007).
properties
Product Name |
2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid |
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Molecular Formula |
C25H30N4O5 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C25H30N4O5/c1-5-33-18-8-6-16(7-9-18)20-14-21-26-22(19(23(30)31)15-29(21)27-20)17-10-12-28(13-11-17)24(32)34-25(2,3)4/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,30,31) |
InChI Key |
ZFQFJBZVTBQNFP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=C(C(=NC3=C2)C4CCN(CC4)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=C(C(=NC3=C2)C4CCN(CC4)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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